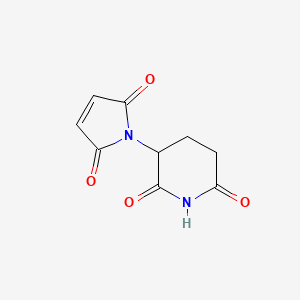

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione

Description

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-6-2-1-5(9(15)10-6)11-7(13)3-4-8(11)14/h3-5H,1-2H2,(H,10,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNDLANJPTVECR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves the reaction of a piperidine derivative with a pyrrole derivative under specific conditions. One common method involves the use of a piperidine-2,6-dione precursor, which is reacted with a pyrrole-2,5-dione derivative in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in drug development due to its potential therapeutic effects. Research indicates that derivatives of 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione exhibit:

- Antimicrobial Activity : Certain derivatives have shown effectiveness against resistant strains of microorganisms. For instance, studies report minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL against Candida auris .

- Anticancer Properties : In vitro studies reveal that some derivatives can induce apoptosis in cancer cells while selectively targeting malignant over non-malignant cells. Compounds derived from this structure have demonstrated inhibition of cell proliferation in colorectal and lymphoid cancer cell lines .

- Neuropharmacological Effects : Some derivatives have been identified as potential antipsychotic agents due to their high affinity for dopamine and serotonin receptors (D₂, D₃, 5-HT₁A, 5-HT₂A). This suggests their utility in modulating neurotransmitter systems associated with psychotic disorders .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Interaction : The compound may act as an inhibitor or activator of enzymes involved in metabolic processes.

- Receptor Modulation : Its binding to neurotransmitter receptors influences signaling pathways related to mood and behavior .

Case Studies

Several studies have documented the biological effects of this compound:

Case Study 1: Antipsychotic Properties

A study evaluated a series of piperidine-2,6-dione derivatives for their antipsychotic potential. One promising derivative exhibited high affinity for dopamine D₂ and D₃ receptors while showing low affinity for H₁ receptors, minimizing the risk of weight gain associated with chronic treatment . Behavioral models indicated that this compound inhibited apomorphine-induced climbing behavior without causing extrapyramidal symptoms.

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives demonstrated significant antimicrobial activity against multiple pathogens. The structure-activity relationship analysis indicated that modifications at specific positions on the piperidine ring enhanced efficacy against resistant strains .

Industrial Applications

Beyond medicinal uses, the compound is also explored for industrial applications:

- Material Development : Its unique properties make it a candidate for developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanenitrile

- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoic acid

- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-2,2-dimethylpropanoic acid

Uniqueness

3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is unique due to its specific combination of pyrrole and piperidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound features a piperidine ring with a dioxopyrrol moiety, which contributes to its unique pharmacological profile. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, studies on piperidine derivatives have shown effectiveness against resistant strains of Candida auris, with some compounds demonstrating minimum inhibitory concentrations (MIC) as low as 0.24 μg/mL .

2. Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies reveal that certain derivatives induce apoptosis in cancer cells while exhibiting selective toxicity towards malignant cells compared to non-malignant cells. For example, compounds derived from piperidine-2,6-dione were shown to inhibit cell proliferation and induce cell cycle arrest in colorectal and lymphoid cancer cell lines .

3. Neuropharmacological Effects

Some studies have highlighted the potential of this compound derivatives as antipsychotic agents. These compounds have demonstrated high affinity for dopamine and serotonin receptors (D₂, D₃, 5-HT₁A, 5-HT₂A), suggesting their role in modulating neurotransmitter systems associated with psychotic disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways:

- Enzyme Interaction : Binding to enzymes can alter their activity, impacting metabolic processes.

- Receptor Modulation : The compound's interaction with neurotransmitter receptors can influence signaling pathways related to mood and behavior.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

Q & A

Q. What are the critical safety protocols for handling 3-(2,5-Dioxopyrrol-1-yl)piperidine-2,6-dione in laboratory settings?

Methodological Answer: Researchers must adhere to stringent safety measures due to the compound’s potential hazards, including skin, eye, and respiratory irritation. Key protocols include:

- Engineering Controls : Use fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles .

- First Aid :

- Skin contact: Flush with water for 15+ minutes; remove contaminated clothing .

- Eye exposure: Irrigate with water for 15+ minutes; seek medical attention if irritation persists .

- Storage : Keep in sealed containers away from ignition sources .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton and carbon environments, focusing on the pyrrolidine and piperidine rings .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity with reverse-phase columns (C18) and UV detection at 210–260 nm .

Q. Table 2: Key Characterization Techniques

| Technique | Target Features | Experimental Parameters |

|---|---|---|

| -NMR | Ring protons, substituents | DMSO-d; 400–600 MHz |

| IR | C=O, C-N stretches | KBr pellet; 400–4000 cm |

| HPLC | Purity analysis | C18 column; acetonitrile/water gradient |

Q. How should researchers design a reaction pathway for synthesizing this compound?

Methodological Answer: Synthesis design involves:

- Retrosynthetic Analysis : Break the molecule into pyrrolidine and piperidine precursors.

- Reagent Selection : Use coupling agents (e.g., EDC/HOBt) for amide bond formation between fragments .

- Reactor Optimization : Apply CRDC guidelines for reactor design (e.g., continuous-flow systems for exothermic steps) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and mechanistic understanding of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., DFT) and reaction path searches to:

Q. Table 3: Computational Workflow for Synthesis Optimization

| Step | Tool/Method | Purpose |

|---|---|---|

| 1 | DFT (Gaussian, ORCA) | Energy profiling of reaction pathways |

| 2 | Molecular Dynamics (LAMMPS) | Solvent interaction analysis |

| 3 | Machine Learning (Python/R) | Predict optimal reaction conditions |

Q. What strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Address discrepancies through:

- Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., concentration, pH) to identify confounding variables .

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R’s metafor package) to assess reproducibility .

- Orthogonal Assays : Cross-validate results with alternate methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. How can molecular modeling elucidate interactions between this compound and biological targets?

Methodological Answer: Employ:

Q. What advanced techniques are used to study the compound’s reaction mechanisms?

Methodological Answer:

- In-Situ Spectroscopy : Monitor intermediates via Raman or NMR spectroscopy .

- Isotopic Labeling : Track -labeled precursors to map reaction pathways .

- Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.